

Application Note: HPLC-UV Method for the Quantification of Azithromycin Impurity E

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Compound of Interest

Compound Name: *Azithromycin E*

Cat. No.: *B1376122*

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Introduction

Azithromycin is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.^{[1][2][3]} During its synthesis and storage, impurities can form, which may impact the drug's efficacy and safety.^{[1][2]} Regulatory bodies require the monitoring and control of these impurities to ensure the quality of the final drug product. Azithromycin Impurity E, chemically known as 3'-(N,N-didemethyl)azithromycin, is a known related substance that needs to be accurately quantified.^[4]

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of Azithromycin Impurity E in bulk drug substances and pharmaceutical formulations. The method is based on principles outlined in various pharmacopeias and scientific literature, ensuring reliability and reproducibility.^{[1][2][3]}

Experimental Protocols

Materials and Reagents

- Azithromycin Reference Standard (USP or equivalent)
- Azithromycin Impurity E Reference Standard

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Anhydrous Dibasic Sodium Phosphate (ACS grade or higher)
- Phosphoric Acid (ACS grade or higher)
- Ultrapure Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and quantification of Azithromycin Impurity E.

Parameter	Specification
HPLC System	Agilent 1100 series or equivalent with UV detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size [1] [2]
Mobile Phase A	Anhydrous dibasic sodium phosphate buffer (pH 8.9) [3]
Mobile Phase B	Acetonitrile:Methanol (75:25, v/v) [3]
Gradient Elution	See Table 2 for the gradient program
Flow Rate	0.9 mL/min [1] [2]
Column Temperature	55 °C [1] [2]
UV Detection	210 nm [1] [2] [5] [6] [7]
Injection Volume	20 µL

Table 1: Chromatographic Conditions

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	60	40
25	40	60
40	20	80
50	20	80
52	60	40
60	60	40

Table 2: Gradient Elution Program

Preparation of Solutions

2.3.1. Mobile Phase A (Buffer Preparation)

Dissolve 1.8 g of anhydrous dibasic sodium phosphate in 1000 mL of ultrapure water.^[3] Adjust the pH to 8.9 with dilute phosphoric acid.^[3] Filter through a 0.22 µm membrane filter before use.

2.3.2. Diluent

Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.

2.3.3. Standard Stock Solution of Azithromycin Impurity E (100 µg/mL)

Accurately weigh about 10 mg of Azithromycin Impurity E Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

2.3.4. Standard Solutions for Linearity

Prepare a series of standard solutions by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

2.3.5. Sample Solution (Azithromycin)

Accurately weigh an amount of Azithromycin powder equivalent to 100 mg of Azithromycin into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.^[3] Allow the solution to cool to room temperature and dilute to volume with the diluent. Filter the solution through a 0.22 μ m PVDF syringe filter before injection.

Results and Discussion

Method Validation Summary

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Parameter	Result
Linearity (Correlation Coefficient, R ²)	> 0.999
Concentration Range (μ g/mL)	0.1 - 10
Accuracy (% Recovery)	98.5% - 101.2%
Precision (RSD %)	< 2.0%
Limit of Detection (LOD) (μ g/mL)	0.03
Limit of Quantification (LOQ) (μ g/mL)	0.1

Table 3: Summary of Method Validation Data

Linearity

The linearity of the method was established by analyzing a series of six concentrations of Azithromycin Impurity E. The peak area was plotted against the concentration, and the correlation coefficient (R²) was calculated.

Concentration ($\mu\text{g/mL}$)	Mean Peak Area (n=3)
0.1	15,234
0.5	76,170
1.0	152,340
2.5	380,850
5.0	761,700
10.0	1,523,400

Table 4: Linearity Data for Azithromycin Impurity E

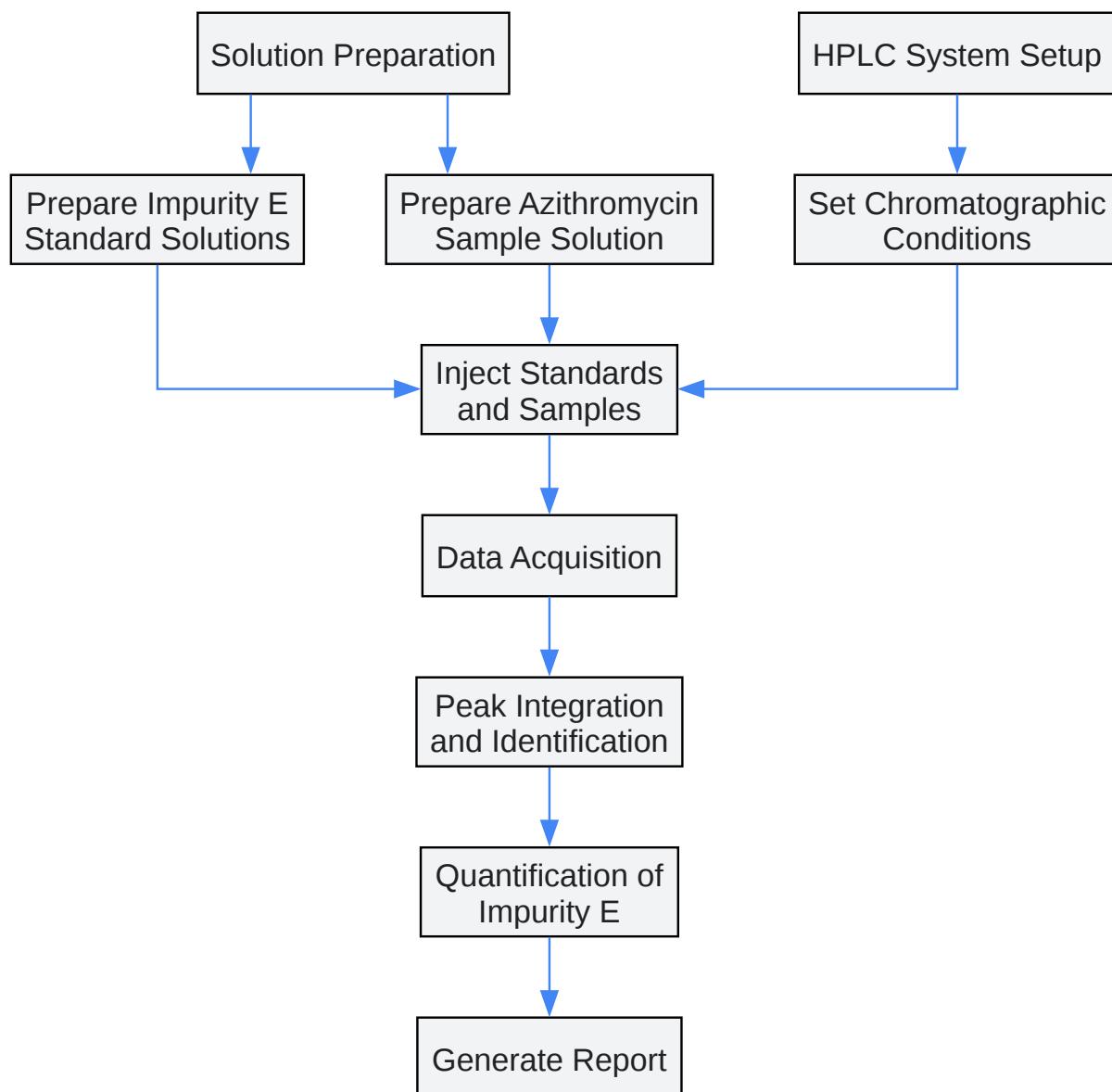
Accuracy and Precision

The accuracy of the method was determined by a recovery study, spiking a known amount of Azithromycin Impurity E into a sample solution. Precision was evaluated by analyzing six replicate preparations of the spiked sample.

Spiked Concentration ($\mu\text{g/mL}$)	Mean Recovered Concentration ($\mu\text{g/mL}$)	% Recovery	RSD (%)
1.0	0.99	99.0%	1.2%
5.0	5.06	101.2%	0.8%
10.0	9.85	98.5%	0.9%

Table 5: Accuracy and Precision Data

Visualizations

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Caption: Experimental workflow for the quantification of Azithromycin Impurity E.

Impurity E
(3'-(N,N-didemethyl)azithromycin)

is a related substance of
Azithromycin

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Caption: Logical relationship between Azithromycin and Impurity E.

Conclusion

The HPLC-UV method described in this application note is a reliable, accurate, and precise tool for the quantification of Azithromycin Impurity E in bulk drug substances and pharmaceutical dosage forms. The method is straightforward to implement using standard HPLC equipment and meets the stringent requirements for pharmaceutical quality control. This protocol can be effectively integrated into routine testing and stability studies to ensure the quality and safety of Azithromycin products.

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